N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(5-Chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic scaffold with a carboxamide substituent at position 7, a p-tolyl (4-methylphenyl) group at position 3, and a 5-chloro-2-methylphenyl moiety on the amide nitrogen. The compound’s structural complexity arises from its tetracyclic core (2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) and multiple functional groups, which confer distinct physicochemical and biological properties. Pyrrolo[3,2-d]pyrimidines are of significant interest in medicinal chemistry due to their structural resemblance to purines and their ability to inhibit enzymes involved in nucleotide metabolism, such as serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase) . This compound’s design likely aims to optimize solubility, target affinity, and toxicity profiles, as seen in related analogs .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-4-8-15(9-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-17-10-14(23)7-6-13(17)2/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZFFQVGXOTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)Cl)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chemical Formula : C22H24ClN3O3
- Molecular Weight : 407.89 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. For instance, it inhibits MEK1/2 kinases which play a crucial role in the MAPK signaling pathway associated with cancer proliferation and survival .
- Anticancer Properties : In vitro studies have demonstrated that the compound can effectively inhibit the growth of specific cancer cell lines. For example, it has been reported to inhibit the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations as low as 0.3 µM .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various cell types.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
- Cell Proliferation Assays : The compound was tested on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 0.3 µM to 1.2 µM for leukemia cells .
- Western Blot Analysis : The effects on protein phosphorylation were assessed through Western blotting techniques. The compound significantly down-regulated phospho-ERK1/2 levels in treated cells compared to controls .
In Vivo Studies
- Xenograft Models : In animal models (nude mice), xenograft tumors derived from BRAF mutant lines showed dose-dependent growth inhibition when treated with the compound at doses as low as 10 mg/kg .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration/Condition |
|---|---|---|
| MEK1/2 Inhibition | Growth inhibition in leukemia cells | IC50 ~ 0.3 µM |
| Phosphorylation | Down-regulation of pERK1/2 | Western blot analysis |
| Tumor Growth | Dose-dependent inhibition in vivo | Effective at 10 mg/kg |
| Cytokine Modulation | Potential anti-inflammatory effects | Under investigation |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines a 7-carboxamide group with a 5-chloro-2-methylphenyl substituent, distinguishing it from ester-based analogs like the ethyl carboxylate derivative in .
- Compared to LY231514 (a pyrrolo[2,3-d]pyrimidine), the target’s pyrrolo[3,2-d] core may alter binding to folate pathway enzymes due to positional isomerism .
- The p-tolyl group at position 3 mirrors the toluenesulfonyl substitution in compound 7 (), which enhances metabolic stability and reduces toxicity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Analysis :
Key Findings :
- The p-tolyl group in the target compound may mimic the toxicity-reducing effects of the toluenesulfonyl group in compound 9, which increased MTD from 10 to 40 mg/kg while maintaining submicromolar activity .
- Pyrrolo[3,2-d]pyrimidines generally exhibit lower toxicity than pyrrolo[2,3-d] analogs (e.g., LY231514) due to reduced off-target binding .
- Structural modifications in the target compound (e.g., carboxamide vs. carboxylate) may enhance selectivity for SHMT2 or GARFTase, as seen in related SAR studies .
Q & A
Q. What are the critical steps in synthesizing this pyrrolopyrimidine derivative, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via thermal or acid-catalyzed reactions (e.g., refluxing with formic acid or DMF) .
- Functionalization : Introducing substituents (e.g., p-tolyl, chloro-methylphenyl groups) via nucleophilic substitution or coupling reactions .
- Optimization : Parameters like temperature (80–120°C), solvent polarity, and catalyst choice (e.g., pyridinium p-toluenesulfonate) significantly impact yield. For example, prolonged reflux (>6 hours) improves cyclization efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.39 Å, disorder analysis for flexible groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 478.1) .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are determined via dose-response curves (e.g., IC₅₀ = 15 µM for MCF-7) .
- Enzyme inhibition : Screen against targets like COX-2 or kinases using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 15 µM vs. 20 µM for similar analogs) may arise from:
- Assay conditions : Differences in cell culture media, incubation time, or serum content .
- Compound purity : HPLC or TLC validation (>95% purity) ensures consistent results .
- Positive controls : Include reference drugs (e.g., 5-fluorouracil) to calibrate assays .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., LAH reductions) .
- Data validation : Cross-reference NMR shifts with similar pyrrolopyrimidine derivatives .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
